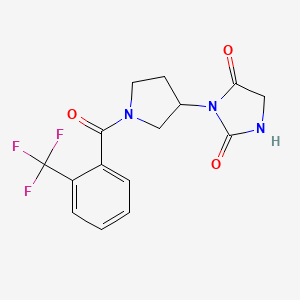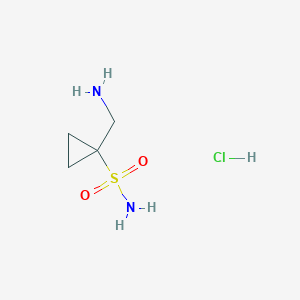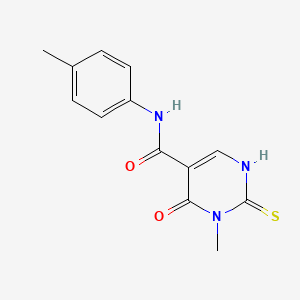![molecular formula C17H18N4O2S B2678331 1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2097931-91-2](/img/structure/B2678331.png)
1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,2,3-Triazole derivatives, including compounds with structural similarities to the query chemical, have been investigated for their applications as corrosion inhibitors for mild steel in acidic media. These studies demonstrate the effectiveness of triazole derivatives in protecting metal surfaces against corrosion, primarily through their ability to adsorb onto metal surfaces. The interaction mechanism involves the sharing of lone pair electrons of nitrogen atoms with iron atoms or by accepting electrons from iron surfaces, highlighting the potential of triazole derivatives in corrosion protection applications (Ma et al., 2017).
Anticancer Agent Development
Research into novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties, similar to the query chemical, has shown potential in the development of anticancer agents. These compounds have been evaluated for their inhibitory activity against human topoisomerase IIα, a key enzyme involved in DNA replication. The studies include computational quantum chemical analysis, in silico ADMET properties estimation, molecular docking investigations, and in vitro cytotoxicity evaluations against various human cancer cell lines. These findings suggest the promise of such derivatives in anticancer drug development, with notable cytotoxicity observed against specific cancer cell lines (Murugavel et al., 2019).
Photochromic Properties
The photochromic properties of benzazole derivatives, which are structurally related to the query compound, have been explored in scientific research. These compounds undergo photoinduced transformations, leading to the generation of various photoinduced forms depending on the pH conditions. Such properties are significant for applications in material science, where the reversible change in color under light exposure can be utilized in optical storage devices, sensors, and switches. The study of nitropyridyl-substituted benzazoles, in particular, has contributed to understanding the effects of substituent groups on the photochromic behavior of these compounds (Zakhs et al., 2001).
Antifungal and Herbicidal Activities
Compounds with benzoxazole, benzothiazole, and benzimidazole cores, similar to the chemical , have been synthesized and evaluated for their antifungal, insecticidal, and herbicidal activities. This research demonstrates the potential agricultural applications of such compounds, with specific derivatives showing significant activity against various phytopathogens. The findings suggest that certain substituents and structural motifs can enhance the biological activity of these compounds, providing a pathway for the development of new pesticides and fungicides (Hisano et al., 1982).
Propiedades
IUPAC Name |
1-benzothiophen-2-yl-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-11-13-9-21(19-18-13)14-6-7-20(10-14)17(22)16-8-12-4-2-3-5-15(12)24-16/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEMFNAZSSDDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Amino(4-pyridinyl)methylene]malononitrile](/img/structure/B2678250.png)
![(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2678255.png)

![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2678259.png)



![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B2678266.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2678268.png)



